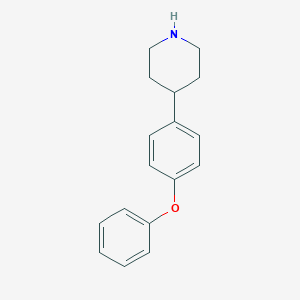![molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2](/img/structure/B68643.png)
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl isothiocyanate and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
化学反応の分析
Types of Reactions
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiourea derivatives .
科学的研究の応用
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of nitric oxide in cellular processes.
Medicine: Serves as a tool to study the inhibition of nNOS, which is implicated in various neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties
作用機序
The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .
類似化合物との比較
Similar Compounds
N-Phenylisothiourea: A related compound with similar inhibitory effects on nitric oxide synthase.
S-Methyl-N-[4-(trifluoromethyl)phenyl]isothiourea: Another derivative with a methyl group instead of an ethyl group.
N-[4-(Trifluoromethyl)phenyl]thiourea: Lacks the ethyl group but retains the trifluoromethylphenyl moiety
Uniqueness
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .
特性
CAS番号 |
163490-40-2 |
|---|---|
分子式 |
C10H11F3N2S |
分子量 |
248.27 g/mol |
IUPAC名 |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
InChIキー |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
正規SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
| 163490-40-2 | |
同義語 |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)


![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)


![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

